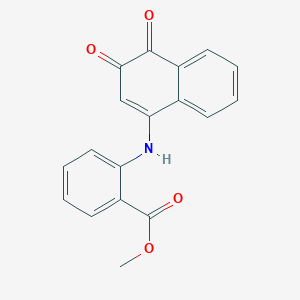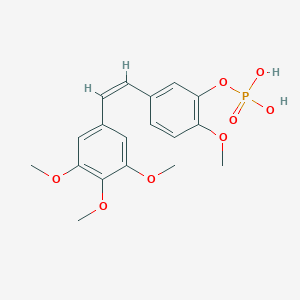
Ethyl 2,3-dimethylidenecyclobutane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2,3-dimethylidenecyclobutane-1-carboxylate, also known as ethyl 2,3-dimethylidenecyclobutane-1-carboxylate, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of Ethyl 2,3-dimethylidenecyclobutane-1-carboxylate 2,3-dimEthyl 2,3-dimethylidenecyclobutane-1-carboxylateidenecyclobutane-1-carboxylate is not well understood. However, it is believed to interact with specific enzymes and proteins in the body, leading to changes in their activity or function. This interaction may be due to the structural properties of the cyclobutene ring, which is known to be a reactive moiety.
Biochemical and Physiological Effects
The biochemical and physiological effects of Ethyl 2,3-dimethylidenecyclobutane-1-carboxylate 2,3-dimEthyl 2,3-dimethylidenecyclobutane-1-carboxylateidenecyclobutane-1-carboxylate are not well characterized. However, studies have shown that this compound has low toxicity in vitro and in vivo, suggesting that it may be safe for use in research applications. Additionally, the unique structural properties of Ethyl 2,3-dimethylidenecyclobutane-1-carboxylate 2,3-dimEthyl 2,3-dimethylidenecyclobutane-1-carboxylateidenecyclobutane-1-carboxylate make it a promising candidate for further investigation in various biological systems.
Advantages and Limitations for Lab Experiments
One advantage of using Ethyl 2,3-dimethylidenecyclobutane-1-carboxylate 2,3-dimEthyl 2,3-dimethylidenecyclobutane-1-carboxylateidenecyclobutane-1-carboxylate in lab experiments is its low toxicity, which allows for the use of higher concentrations without causing harm to cells or organisms. Additionally, the cost-effective synthesis method and high yield of this compound make it a practical choice for researchers. However, one limitation of using Ethyl 2,3-dimethylidenecyclobutane-1-carboxylate 2,3-dimEthyl 2,3-dimethylidenecyclobutane-1-carboxylateidenecyclobutane-1-carboxylate is the lack of understanding of its mechanism of action, which makes it difficult to predict its effects in biological systems.
Future Directions
There are several future directions for the research of Ethyl 2,3-dimethylidenecyclobutane-1-carboxylate 2,3-dimEthyl 2,3-dimethylidenecyclobutane-1-carboxylateidenecyclobutane-1-carboxylate. One potential avenue is the investigation of its use as a building block for the synthesis of other compounds with unique properties. Additionally, researchers may explore the use of this compound in the development of new materials, such as polymers or coatings. Another future direction is the investigation of the mechanism of action of Ethyl 2,3-dimethylidenecyclobutane-1-carboxylate 2,3-dimEthyl 2,3-dimethylidenecyclobutane-1-carboxylateidenecyclobutane-1-carboxylate, which may provide insights into its potential applications in various biological systems. Finally, researchers may investigate the use of this compound as a potential drug candidate for the treatment of various diseases.
Synthesis Methods
The synthesis of Ethyl 2,3-dimethylidenecyclobutane-1-carboxylate 2,3-dimEthyl 2,3-dimethylidenecyclobutane-1-carboxylateidenecyclobutane-1-carboxylate involves the reaction of Ethyl 2,3-dimethylidenecyclobutane-1-carboxylate cyanoacetate with dimEthyl 2,3-dimethylidenecyclobutane-1-carboxylate acetylenedicarboxylate in the presence of a base. This reaction results in the formation of a cyclobutene ring, which is a key structural feature of Ethyl 2,3-dimethylidenecyclobutane-1-carboxylate 2,3-dimEthyl 2,3-dimethylidenecyclobutane-1-carboxylateidenecyclobutane-1-carboxylate. The yield of this reaction is typically high, making it a cost-effective method for synthesizing this compound.
Scientific Research Applications
Ethyl 2,3-dimEthyl 2,3-dimethylidenecyclobutane-1-carboxylateidenecyclobutane-1-carboxylate has found various scientific research applications, including as a building block for the synthesis of other compounds, as a ligand in catalysis, and as a potential drug candidate. Researchers have also investigated the use of this compound in the development of new materials and as a tool for studying the properties of cyclobutene rings.
properties
CAS RN |
112621-88-2 |
|---|---|
Product Name |
Ethyl 2,3-dimethylidenecyclobutane-1-carboxylate |
Molecular Formula |
C9H12O2 |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
ethyl 2,3-dimethylidenecyclobutane-1-carboxylate |
InChI |
InChI=1S/C9H12O2/c1-4-11-9(10)8-5-6(2)7(8)3/h8H,2-5H2,1H3 |
InChI Key |
ICOIIDVICLSTOO-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1CC(=C)C1=C |
Canonical SMILES |
CCOC(=O)C1CC(=C)C1=C |
synonyms |
Cyclobutanecarboxylic acid, 2,3-bis(methylene)-, ethyl ester (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzamide, N-[2-(4-morpholinyl)-4-[(phenylsulfonyl)amino]phenyl]-](/img/structure/B40548.png)
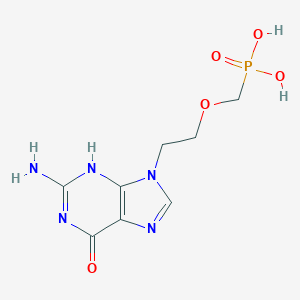
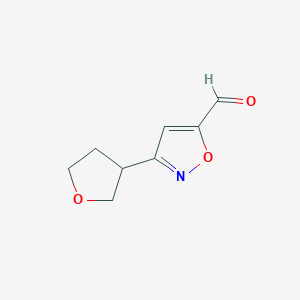

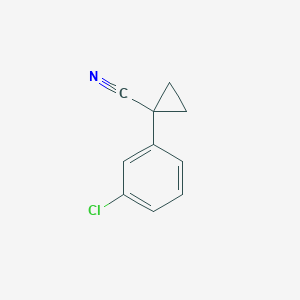

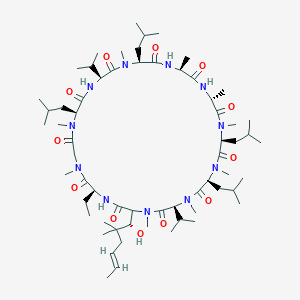
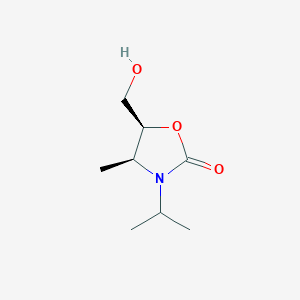
![4-(trans,trans-4-Butylcyclohexyl)phenyl 4'-propyl-[1,1'-bi(cyclohexane)]-4-carboxylate](/img/structure/B40569.png)
![(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31R,32R,33R,34R,35R,36R,37R,38R,39R,40R,41R,42R)-5,10,15,20,25,30-Hexakis[[tert-butyl(dimethyl)silyl]oxymethyl]-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol](/img/structure/B40570.png)
